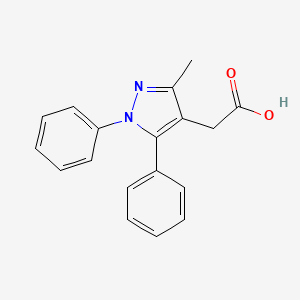
Pyrazole-4-acetic acid, 3-methyl-1,5-diphenyl-
Cat. No. B8591517
M. Wt: 292.3 g/mol
InChI Key: GGNXUKNMTXCEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04146721
Procedure details


3.0 grams 3-benzoyl-levulinic acid-ethyl ester, 1.3 gram phenyl-hydrazine, 0.15 milliliter 2N aqueous hydrochloric acid and 25 milliliters n-butanol were mixed and the mixture heated to boiling temperature under reflux for 1.5 hour. The reaction mixture was evaporated in vacuo and benzene added to the residue. The benzene solution was adjusted to a pH of 4 and extracted with water. The benzene was evaporated from the solution, and 15 milliliters ethanol and 20 milliliters 1N aqueous sodium hydroxide were added to the residue and the mixture heated to the boiling temperature. The mixture was then worked up and the free acid recovered in accordance with the procedure set out in Example (1b). 3.3 grams 3-methyl-1,5-diphenyl-pyrazol-4-acetic acid, melting at 159°-161° C., were obtained representing a yield of 93%.
Name
3-benzoyl-levulinic acid-ethyl ester
Quantity
3 g
Type
reactant
Reaction Step One




Yield
93%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[CH2:5][CH:6]([C:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:7]([CH3:9])=O)C.[C:19]1([NH:25][NH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>C(O)CCC>[CH3:9][C:7]1[C:6]([CH2:5][C:4]([OH:3])=[O:18])=[C:10]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:26]=1
|
Inputs


Step One
|
Name
|
3-benzoyl-levulinic acid-ethyl ester
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(C(=O)C)C(C1=CC=CC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN
|
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1.5 hour
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated in vacuo and benzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene was evaporated from the solution, and 15 milliliters ethanol and 20 milliliters 1N aqueous sodium hydroxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated to the boiling temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the free acid recovered in accordance with the procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN(C(=C1CC(=O)O)C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
